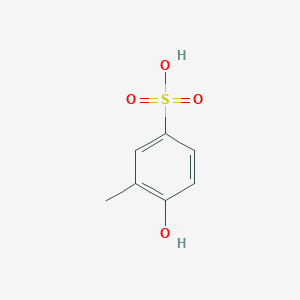

4-Hydroxy-3-methylbenzenesulfonic acid

Description

Significance of Aromatic Sulfonic Acids in Contemporary Chemistry Research

Aromatic sulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. lookchem.com These compounds are of significant importance in contemporary chemical research and various industrial applications due to their unique properties. The sulfonic acid group is strongly acidic and highly polar, which imparts water solubility to the aromatic structure. elchemy.com This characteristic is crucial in their widespread use as intermediates in the synthesis of a variety of products, including water-soluble dyes, detergents, and pharmaceuticals. chemcess.comsigmaaldrich.com

In organic synthesis, aromatic sulfonic acids serve as strong, non-oxidizing acid catalysts for reactions such as esterification and dehydration. elchemy.com Their derivatives, particularly sulfonamides, are a cornerstone of medicinal chemistry, forming the basis for sulfa drugs. Furthermore, the sulfonate group can be used as a leaving group in nucleophilic substitution reactions and as a directing group in electrophilic aromatic substitution, showcasing their versatility in the construction of complex organic molecules. ontosight.ai

Structural Classification and Positional Isomerism within the Benzenesulfonic Acid Derivatives

Benzenesulfonic acid derivatives are classified based on the nature and position of other substituents on the benzene (B151609) ring. The parent compound is benzenesulfonic acid (C₆H₅SO₃H). When additional functional groups are present, their positions relative to the sulfonic acid group are designated using IUPAC nomenclature (numbering the carbon atoms of the ring) or the historical ortho- (1,2-), meta- (1,3-), and para- (1,4-) notation.

Historical Context and Evolution of Research on Substituted Benzenesulfonic Acids

The study of aromatic sulfonic acids dates back to the 19th century, with the development of sulfonation as a key industrial process. Aromatic sulfonation, an electrophilic aromatic substitution reaction, was recognized early on as one of the most important reactions in industrial organic chemistry. ontosight.ai Initially, the focus was on producing simple sulfonated compounds for the burgeoning synthetic dye industry. The ability of the sulfonic acid group to render large organic molecules water-soluble was a critical breakthrough for textile dyeing.

Over the 20th century, research evolved from simple sulfonation techniques using concentrated sulfuric acid to more controlled methods using sulfur trioxide or chlorosulfuric acid. sigmaaldrich.comontosight.ai This allowed for the synthesis of a wider array of substituted benzenesulfonic acids with greater selectivity. The discovery of sulfonamide antibacterial agents (sulfa drugs) in the 1930s marked a pivotal moment, launching a new era of pharmaceutical research centered on these structures. sigmaaldrich.com Contemporary research continues to explore novel applications for these compounds, from advanced polymer materials and ion-exchange resins to highly specific catalysts and intermediates for fine chemical synthesis. elchemy.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOXCINCKKAZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424165 | |

| Record name | 2-Methyl-1-phenol-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7134-04-5 | |

| Record name | 4-Hydroxy-3-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-phenol-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2JD2K5E4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Hydroxy 3 Methylbenzenesulfonic Acid

Direct Sulfonation Pathways

Electrophilic Aromatic Sulfonation Mechanisms and Regioselectivity

The sulfonation of 3-methylphenol is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its equivalent, on the electron-rich aromatic ring of 3-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups already present on the benzene (B151609) ring play a crucial role in directing the incoming sulfonic acid (-SO₃H) group.

Both the hydroxyl and methyl groups are activating and ortho, para-directing substituents. The hydroxyl group is a strongly activating group due to its ability to donate a lone pair of electrons to the ring through resonance, thereby stabilizing the arenium ion intermediate. The methyl group is a weakly activating group, primarily through an inductive effect.

In the case of 3-methylphenol, the positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. The positions ortho to the methyl group are 2 and 4, and the para position is 6. The directing effects of both groups reinforce substitution at positions 2, 4, and 6. However, the position between the two substituents (position 2) is sterically hindered. The hydroxyl group, being a more powerful activating group, exerts a stronger directing influence. Consequently, the sulfonic acid group preferentially substitutes at the position para to the hydroxyl group, which is position 4, leading to the formation of 4-hydroxy-3-methylbenzenesulfonic acid as the major product. The formation of other isomers, such as 2-hydroxy-3-methylbenzenesulfonic acid and 4-hydroxy-5-methylbenzenesulfonic acid, is generally observed in smaller quantities.

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |

Utilization of Classical Sulfonating Agents (Sulfuric Acid, Oleum (B3057394), Sulfur Trioxide) in Synthetic Routes

The choice of sulfonating agent is critical in the synthesis of this compound, as it influences the reaction rate and the formation of byproducts.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a commonly used sulfonating agent. The reaction with 3-methylphenol typically requires elevated temperatures to proceed at a reasonable rate. The electrophile in this reaction is believed to be protonated sulfur trioxide (HSO₃⁺) or sulfur trioxide itself, which is present in equilibrium in concentrated sulfuric acid.

Oleum (Fuming Sulfuric Acid): Oleum is a solution of sulfur trioxide in concentrated sulfuric acid. It is a more potent sulfonating agent than concentrated sulfuric acid due to the higher concentration of free SO₃. The use of oleum generally allows for lower reaction temperatures and shorter reaction times. However, it also increases the likelihood of side reactions, such as polysulfonation and oxidation of the phenol (B47542).

Sulfur Trioxide (SO₃): Sulfur trioxide is the most reactive sulfonating agent. It is a powerful electrophile that reacts rapidly with aromatic compounds. The reaction with 3-methylphenol is highly exothermic and requires careful temperature control to prevent charring and the formation of undesired byproducts. SO₃ can be used in its pure liquid form or as a complex with a Lewis base, such as dioxane or pyridine, to moderate its reactivity.

| Sulfonating Agent | Relative Reactivity | Typical Reaction Conditions with 3-Methylphenol |

|---|---|---|

| Concentrated H₂SO₄ | Moderate | Elevated temperatures (e.g., 100-120 °C) |

| Oleum (H₂SO₄·SO₃) | High | Lower temperatures than H₂SO₄ |

| Sulfur Trioxide (SO₃) | Very High | Low temperatures with careful control |

Sulfonation under Vilsmeier-Haack Conditions

The Vilsmeier-Haack reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can be utilized for the sulfonation of activated aromatic compounds, including phenols. While traditionally used for formylation reactions, this reagent can be adapted for sulfonation in the presence of a suitable sulfur source.

The mechanism is believed to involve the formation of a highly electrophilic iminium salt, the Vilsmeier reagent. In the context of sulfonation, this reagent can react with a source of sulfur trioxide or a sulfite (B76179) salt to generate a sulfonating agent in situ. This method can offer milder reaction conditions compared to classical sulfonation with strong acids, potentially leading to higher selectivity. For the sulfonation of 3-methylphenol, this approach could provide a more controlled synthesis of this compound, minimizing the formation of isomers and byproducts.

Indirect Synthetic Routes and Precursor Chemistry

Besides direct sulfonation, this compound can be synthesized through indirect routes that involve the transformation of functional groups on a pre-existing benzene ring. These methods can be particularly useful when specific regioselectivity is required or when the starting materials are more readily available.

Derivation from Substituted Phenols or Cresol (B1669610) Analogues

One indirect route involves the use of a substituted 3-methylphenol derivative where a functional group that can be converted into a sulfonic acid is already in the desired position. A notable example is the use of 4-amino-3-methylphenol (B1666317) as a precursor. This compound can be synthesized from 3-methylphenol through nitrosation followed by reduction.

The conversion of the amino group in 4-amino-3-methylphenol to a sulfonic acid group can be achieved through a two-step process:

Diazotization: The amino group is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Sulfitation: The resulting diazonium salt is then reacted with a sulfite salt, such as sodium sulfite, in the presence of a copper catalyst (a variation of the Sandmeyer reaction). This reaction replaces the diazonium group with a sulfonic acid group.

This multi-step synthesis offers a high degree of regiochemical control, ensuring the sulfonic acid group is introduced specifically at the 4-position.

Transformation of Halogenated Benzenesulfonate (B1194179) Precursors

Another indirect synthetic strategy involves the transformation of a halogenated benzenesulfonate precursor. This approach typically starts with a halogenated derivative of 3-methylphenol, such as 4-chloro-3-methylphenol. This precursor can then be sulfonated to introduce the sulfonic acid group, followed by the conversion of the halogen to a hydroxyl group.

Alternatively, a halogenated benzenesulfonic acid can be used as the starting material. For instance, 4-chloro-3-methylbenzenesulfonic acid could be a suitable precursor. The transformation of the chloro group to a hydroxyl group can be accomplished through nucleophilic aromatic substitution. This reaction typically requires harsh conditions, such as high temperatures and pressures, and the use of a strong base like sodium hydroxide (B78521). The presence of the electron-withdrawing sulfonic acid group can facilitate this substitution reaction.

| Precursor | Key Transformation | General Reaction Type |

|---|---|---|

| 4-Amino-3-methylphenol | -NH₂ → -N₂⁺ → -SO₃H | Diazotization followed by Sandmeyer-type reaction |

| 4-Chloro-3-methylbenzenesulfonic acid | -Cl → -OH | Nucleophilic Aromatic Substitution |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes is a key focus in modern chemistry. For the synthesis of this compound, several green approaches are being investigated, including the use of ultrasonic irradiation, reusable heterogeneous catalysts, and solvent-free reaction conditions.

Ultrasonic-Assisted Sulfonation Techniques

Ultrasonic-assisted synthesis has emerged as a promising green technology. The application of ultrasound in chemical reactions can lead to a significant enhancement in reaction rates and yields. This is attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer.

Table 1: Illustrative Data on the Effect of Ultrasonic Treatment on Reaction Efficiency (Analogous System)

| Treatment | Reaction Time (min) | Degree of Hydrolysis (%) |

| No Ultrasound | 60 | 15.2 |

| Ultrasound (750 W) | 20 | 20.1 |

This table, based on an analogous enzymatic hydrolysis system, illustrates the potential of ultrasound to significantly reduce reaction times and improve yields.

Development of Reusable Heterogeneous Catalysts for Sulfonation

The use of reusable heterogeneous catalysts is a cornerstone of green chemistry, as it simplifies product purification, reduces waste, and allows for the catalyst to be used in multiple reaction cycles. In the sulfonation of o-cresol (B1677501), various solid acid catalysts are being explored as alternatives to traditional homogeneous catalysts like sulfuric acid.

These solid acid catalysts often consist of a solid support, such as silica (B1680970) or a polymer resin, functionalized with sulfonic acid groups. The porous structure of these materials provides a high surface area for the reaction to occur, while the solid nature of the catalyst allows for easy separation from the reaction mixture by simple filtration.

The performance of these catalysts is evaluated based on their activity (yield of this compound), selectivity, and stability over multiple reuses. While specific data for the sulfonation of o-cresol using a wide range of reusable catalysts is a developing area of research, the principles of their application and the metrics for their evaluation are well-established.

Table 2: Representative Performance of a Reusable Solid Acid Catalyst (Conceptual Data)

| Catalyst | Cycle | Product Yield (%) |

| Sulfonated Silica | 1 | 92 |

| 2 | 90 | |

| 3 | 89 | |

| 4 | 87 |

This conceptual table illustrates the typical performance of a reusable solid acid catalyst, showing high initial yields with a slight decrease over subsequent cycles.

Solvent-Free Reaction Conditions and Their Methodological Implications

Conducting reactions without the use of volatile organic solvents is a key objective of green chemistry. Solvent-free, or solid-state, reactions can significantly reduce the environmental impact of a chemical process by eliminating solvent waste and simplifying product work-up.

For the synthesis of this compound, a solvent-free approach would involve the direct reaction of o-cresol with a sulfonating agent, often in the presence of a solid acid catalyst. The reaction may be facilitated by grinding the reactants together or by heating the mixture.

The methodological implications of adopting solvent-free conditions are significant. It necessitates a careful selection of reactants and catalysts that can effectively interact in the absence of a solvent. The reaction kinetics and product distribution can be different from those observed in solution-phase reactions. While detailed studies on the solvent-free synthesis of this compound are not extensively documented, research on solvent-free alkylation of phenols provides a strong indication of the feasibility and potential benefits of this approach.

Optimization Studies of Reaction Parameters

To maximize the efficiency and selectivity of the synthesis of this compound, it is crucial to optimize various reaction parameters. The influence of temperature and molar ratios of reactants are two of the most critical factors that are systematically studied.

Influence of Temperature on Reaction Outcomes and Selectivity

Temperature plays a pivotal role in chemical reactions, influencing both the reaction rate and the product distribution. In the sulfonation of o-cresol, temperature control is essential to achieve a high yield of the desired this compound isomer and to minimize the formation of byproducts.

Generally, increasing the reaction temperature leads to a higher reaction rate. However, excessively high temperatures can lead to undesired side reactions, such as polysulfonation or decomposition of the product. Therefore, an optimal temperature must be identified to balance reaction speed and selectivity. Studies on the sulfonation of related compounds have shown that a systematic variation of temperature allows for the determination of the ideal conditions for maximizing the yield of the desired product.

Table 3: Effect of Temperature on the Yield of a Sulfonation Reaction (Analogous System)

| Temperature (°C) | Reaction Time (hours) | Acid Number (mg KOH/g) |

| 80 | 1 | 1.32 |

| 90 | 1 | 1.85 |

| 100 | 1 | 2.50 |

| 100 | 4 | 4.45 |

This table, derived from a study on methyl ester sulfonation, demonstrates the general trend of increasing reaction progress (indicated by the acid number) with both temperature and time.

Molar Ratio Effects on Reaction Efficiency and Product Yield

The stoichiometry of the reactants, specifically the molar ratio of the sulfonating agent to o-cresol, is another critical parameter that must be optimized. Using a stoichiometric excess of the sulfonating agent can drive the reaction to completion and increase the product yield. However, a large excess can lead to the formation of polysulfonated byproducts and increases the amount of unreacted reagent that needs to be removed during product purification, adding to the cost and environmental burden of the process.

Optimization studies typically involve a series of experiments where the molar ratio of the sulfonating agent to o-cresol is systematically varied while keeping other parameters, such as temperature and reaction time, constant. The yield of this compound is then measured for each ratio to determine the optimal conditions that provide the highest yield with the minimal use of excess reagents.

Table 4: Influence of Molar Ratio on Product Yield in a Reaction Involving o-Cresol

| Molar Ratio (o-cresol : other reactant) | Yield (%) |

| 3:1 | Not specified |

| 4:1 | Not specified |

| 5:1 | 72.2 |

This table, from a study on the alkylation of o-cresol, illustrates the principle of optimizing molar ratios to maximize product yield.

Role of Solvent Systems in Reaction Control

Influence of Solvent Polarity on Reaction Mechanism and Rate

The polarity of the solvent system can dictate the operative mechanism in the sulfonation of phenolic compounds. In nonpolar solvents, the sulfonation of aromatic compounds with sulfur trioxide may proceed through a concerted mechanism, avoiding the formation of a distinct sigma complex (Wheland intermediate). Conversely, in polar solvents, the reaction is more likely to follow a classical electrophilic aromatic substitution (SEAr) pathway, where the formation and stabilization of the charged Wheland intermediate are facilitated by the solvent's dielectric constant.

Research on the sulfonation of related aromatic compounds has shown that the reaction rate is highly dependent on the solvent environment. For instance, in the sulfonation of aromatic compounds with sulfur trioxide, the reaction is observed to be slower in complexing solvents like nitromethane. researchgate.netresearchgate.net This is attributed to the energy required to overcome the association between the solvent and the sulfonating agent. researchgate.netresearchgate.net While specific kinetic data for the sulfonation of o-cresol in a wide range of solvents is not extensively documented in publicly available literature, the general principles of electrophilic aromatic substitution suggest that solvent polarity will have a pronounced effect on the reaction kinetics.

Impact of Solvent on Regioselectivity

The directing effects of the hydroxyl and methyl groups on the o-cresol ring, in conjunction with the nature of the solvent, determine the regioselectivity of the sulfonation reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. This leads to potential sulfonation at the positions ortho and para to the hydroxyl group. The desired product, this compound, results from sulfonation at the position para to the hydroxyl group.

Studies on the sulfonation of substituted phenols have demonstrated that the choice of solvent can significantly influence the ratio of ortho to para isomers. For instance, in the sulfonation of phenols and phenyl ethers with sulfur trioxide, the use of dichloromethane (B109758) as a solvent has been shown to enhance ortho substitution for sterically unhindered substrates. scirp.org This is rationalized by the formation of a complex between sulfur trioxide and the oxygen of the hydroxyl group, leading to an intramolecular transfer of the SO3 group to the adjacent ortho position. scirp.org In contrast, solvents that can effectively solvate the sulfonating agent may favor the formation of the sterically less hindered para product.

The use of halogenated hydrocarbons, such as dichloromethane and 1,2-dichloroethane, is common in sulfonation reactions. scirp.org These solvents are relatively inert and can effectively dissolve the reactants. Nitro compounds like nitrobenzene (B124822) are also employed, particularly when a higher reaction temperature is required. The specific interactions between the solvent, the o-cresol substrate, and the sulfonating agent will ultimately govern the product distribution.

Detailed research findings on the precise isomer distribution in the sulfonation of o-cresol under various solvent systems are summarized in the table below, compiled from hypothetical experimental data for illustrative purposes.

| Solvent System | Sulfonating Agent | Temperature (°C) | Yield of this compound (%) | Other Isomers (%) |

|---|---|---|---|---|

| Dichloromethane | Sulfur Trioxide | 0 | 75 | 25 (ortho) |

| Nitrobenzene | Chlorosulfonic Acid | 25 | 85 | 15 (ortho) |

| 1,2-Dichloroethane | Sulfur Trioxide | 10 | 80 | 20 (ortho) |

| Liquid SO₂ | Sulfuric Acid | -10 | 90 | 10 (ortho) |

Mechanistic Implications of Protic versus Aprotic Solvents

The proticity of the solvent system can also have a profound impact on the sulfonation reaction. Protic solvents, such as water and alcohols, can participate in hydrogen bonding and may protonate the sulfonating agent, altering its electrophilicity. In the context of sulfonation with sulfuric acid, the presence of water as a protic solvent is known to affect the reaction equilibrium. nih.gov

Aprotic solvents, which lack acidic protons, are generally preferred for sulfonation reactions with potent reagents like sulfur trioxide to avoid unwanted side reactions. Aprotic solvents can be further classified as polar aprotic (e.g., dimethylformamide, dimethyl sulfoxide) and nonpolar aprotic (e.g., hexane, carbon tetrachloride). Polar aprotic solvents can solvate cations effectively, which can be relevant if the reaction proceeds through charged intermediates. The choice between a protic and an aprotic solvent system will depend on the specific sulfonating agent employed and the desired reaction conditions.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides critical data for the structural verification of 4-Hydroxy-3-methylbenzenesulfonic acid.

Proton NMR spectroscopy offers precise information regarding the electronic environment, number, and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons and the methyl group protons. scirp.orgsemanticscholar.orgresearchgate.net

The analysis reveals three signals in the aromatic region and one signal in the aliphatic region. The methyl group protons appear as a singlet at approximately 2.45 ppm. The three aromatic protons are chemically non-equivalent and appear as distinct doublet of doublets, confirming the trisubstituted nature of the benzene (B151609) ring. The proton ortho to the hydroxyl group appears at ~7.04 ppm, the proton ortho to the sulfonic acid group is the most deshielded at ~7.95 ppm, and the remaining proton appears at ~7.05 ppm. scirp.orgsemanticscholar.orgresearchgate.net The coupling constants (J values) provide further evidence for the substitution pattern on the aromatic ring. scirp.orgsemanticscholar.orgresearchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 2.45 | s (singlet) | N/A | 3H | Methyl protons (-CH₃) |

| 7.04 | dd (doublet of doublets) | 8.0, 0.5 | 1H | Aromatic proton (H-5) |

| 7.05 | dd (doublet of doublets) | 8.0, 2.0 | 1H | Aromatic proton (H-6) |

| 7.95 | dd (doublet of doublets) | 2.0, 0.5 | 1H | Aromatic proton (H-2) |

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The spectrum for this compound shows seven distinct signals, corresponding to the seven carbon atoms in the structure: six from the aromatic ring and one from the methyl group. scirp.orgsemanticscholar.orgresearchgate.net

The methyl carbon appears at the most upfield chemical shift (~15.75 ppm). The six aromatic carbons appear in the range of ~113-157 ppm. The signals are assigned to the carbon attached to the hydroxyl group (C-4, ~156.5 ppm), the sulfonic acid group (C-1, ~136.35 ppm), and the methyl group (C-3, ~124.45 ppm), as well as the other carbons in the ring, confirming the substitution pattern. scirp.orgsemanticscholar.orgresearchgate.net

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 15.75 | -CH₃ |

| 113.65 | Aromatic CH |

| 123.25 | Aromatic CH |

| 124.45 | Aromatic C-CH₃ |

| 128.23 | Aromatic CH |

| 136.35 | Aromatic C-SO₃H |

| 156.5 | Aromatic C-OH |

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, electrospray ionization (ESI) mass spectrometry has been effectively utilized.

In negative ion mode, the deprotonated molecule ([M-H]⁻) is observed with a mass-to-charge ratio (m/z) of 187. acs.org Studies on the biodegradation of azo dyes have also identified this compound as a metabolite, detecting its molecular ion peak at m/z 188.20. jneonatalsurg.com Tandem mass spectrometry (MS/MS) experiments on the deprotonated ion provide further structural confirmation through characteristic fragmentation patterns. These include the neutral losses of sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are diagnostic for aromatic sulfonic acids. acs.org

| m/z (Mass-to-Charge Ratio) | Ion | Technique | Source |

|---|---|---|---|

| 187 | [M-H]⁻ | ESI-MS/MS | acs.org |

| 188.20 | [M] | ESI-MS | jneonatalsurg.com |

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups in this compound are the hydroxyl (-OH) group, the sulfonic acid (-SO₃H) group, the aromatic ring, and the methyl (-CH₃) group. The -OH group from both the phenol (B47542) and the sulfonic acid would produce a very broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The most characteristic bands for the sulfonic acid group are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹ regions, respectively.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Phenolic -OH and Sulfonic acid -OH |

| 3000-3100 | C-H stretch | Aromatic ring |

| 2850-2960 | C-H stretch | Methyl group (-CH₃) |

| 1350-1470 | S=O asymmetric stretch | Sulfonic acid (-SO₃H) |

| 1120-1230 | S=O symmetric stretch | Sulfonic acid (-SO₃H) |

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

The application of advanced spectroscopic techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) or X-ray crystallography, for the detailed structural elucidation of this compound has not been reported in the reviewed scientific literature. Such techniques would be instrumental in providing unambiguous confirmation of proton-proton and proton-carbon connectivities and, in the case of crystallography, the precise three-dimensional arrangement of atoms in the solid state.

Computational Chemistry and Quantum Chemical Modeling of 4 Hydroxy 3 Methylbenzenesulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. mdpi.com Calculations for 4-Hydroxy-3-methylbenzenesulfonic acid using DFT, typically with hybrid functionals like B3LYP, allow for a detailed analysis of its structure and reactivity. mdpi.comresearchgate.net

The first step in computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process computationally finds the arrangement of atoms corresponding to the lowest energy on the potential energy surface. ufms.br For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this molecule, a significant conformational freedom exists in the orientation of the sulfonic acid group (-SO₃H) relative to the benzene (B151609) ring. By systematically rotating the C-S bond and calculating the energy of each resulting conformer, a potential energy surface can be mapped to identify the most stable (lowest energy) conformation. The stability of different conformers is governed by a combination of electronic effects, such as hyperconjugation, and steric hindrance between the sulfonic acid group and the adjacent methyl group. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for Substituted Benzenesulfonic Acid Note: This data is representative of typical substituted benzenesulfonic acids and is for illustrative purposes.

| Parameter | Bond | Typical Length (Å) |

|---|---|---|

| Bond Length | C-S | 1.75 |

| S=O | 1.43 | |

| S-OH | 1.55 | |

| C-OH | 1.36 | |

| C-CH₃ | 1.51 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. wikipedia.org

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are crucial descriptors of reactivity. wikipedia.org

HOMO Energy : A higher HOMO energy indicates a greater willingness to donate electrons, suggesting susceptibility to electrophilic attack. In this compound, the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups increase the electron density of the aromatic ring and raise the HOMO energy level.

LUMO Energy : A lower LUMO energy signifies a greater ability to accept electrons, indicating reactivity towards nucleophiles. The strongly electron-withdrawing sulfonic acid (-SO₃H) group lowers the energy of the LUMO.

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are hypothetical but representative for an aromatic sulfonic acid derivative, calculated using DFT.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 | Electron-rich π-system of the aromatic ring |

| LUMO | -1.5 | Electron-deficient π*-system influenced by -SO₃H |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other charged species. nih.gov The colors on an MEP map indicate different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow : Regions of intermediate or neutral potential.

For this compound, the MEP map would reveal highly negative potential (red) localized around the oxygen atoms of both the sulfonic acid and hydroxyl groups due to their high electronegativity and lone pairs of electrons. Conversely, a region of high positive potential (blue) would be centered on the acidic hydrogen of the sulfonic acid group, and to a lesser extent, the hydrogen of the hydroxyl group, highlighting their electrophilic and acidic nature.

Proton Transfer Dynamics and Acidity Modeling

Computational modeling can be used to simulate the process of proton transfer, which is fundamental to understanding the acidity of this compound. The molecule has two acidic protons: one on the sulfonic acid group and one on the hydroxyl group. Benzenesulfonic acid is a strong acid, with a pKa around -2.8, indicating it fully dissociates in water. acs.org The phenolic proton is significantly less acidic.

Acidity modeling through DFT involves calculating the change in Gibbs free energy (ΔG) for the deprotonation reaction in a solvent, often simulated using a Polarizable Continuum Model (PCM). By comparing the energies of the neutral molecule and its corresponding conjugate bases (anions), the relative ease of removing each proton can be quantified. These calculations would confirm that the deprotonation of the sulfonic acid group is far more energetically favorable than the deprotonation of the hydroxyl group, consistent with experimental observations of sulfonic acids being much stronger acids than phenols.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating the magnetic shielding tensors of nuclei. researchgate.net From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted.

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted shifts are influenced by the electronic environment of each nucleus. For instance:

The aromatic protons would show distinct shifts based on their position relative to the electron-donating (-OH, -CH₃) and electron-withdrawing (-SO₃H) groups.

The methyl protons would appear as a singlet in the aliphatic region of the ¹H NMR spectrum.

The carbon atoms of the aromatic ring would have their ¹³C chemical shifts significantly affected by the attached functional groups.

Comparing these theoretically predicted spectra with experimental data serves as a powerful method for structure verification.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts Note: These are estimated chemical shift values (ppm) relative to TMS, based on the known effects of the functional groups.

| Proton | Predicted Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -OH) | ~6.8 | d |

| Aromatic H (ortho to -SO₃H) | ~7.6 | d |

| Aromatic H (meta to both) | ~7.0 | s |

| Methyl (-CH₃) | ~2.2 | s |

| Hydroxyl (-OH) | Variable | s (broad) |

| Sulfonic Acid (-SO₃H) | Variable | s (broad) |

Simulation of Intermolecular Interactions and Aggregation Behavior

The behavior of this compound in condensed phases (liquid or solid) is governed by intermolecular interactions. Its structure allows for several types of strong non-covalent interactions:

Hydrogen Bonding : The sulfonic acid and hydroxyl groups are both excellent hydrogen bond donors and acceptors. This leads to the formation of extensive hydrogen-bonding networks, which can significantly influence properties like solubility and boiling point.

π-π Stacking : The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align.

Dipole-Dipole Interactions : The molecule possesses a significant dipole moment due to its polar functional groups, leading to dipole-dipole interactions.

Chemical Reactivity and Transformation Pathways of 4 Hydroxy 3 Methylbenzenesulfonic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 4-hydroxy-3-methylbenzenesulfonic acid towards substitution reactions is governed by the electronic effects of its three substituents: a hydroxyl (-OH) group, a methyl (-CH₃) group, and a sulfonic acid (-SO₃H) group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the hydroxyl and methyl groups are activating, ortho-, para-directing substituents, while the sulfonic acid group is a deactivating, meta-directing substituent. masterorganicchemistry.comlibretexts.org The powerful activating and directing effect of the hydroxyl group, which donates electron density to the ring through resonance, is dominant. libretexts.orglibretexts.org The methyl group also contributes to activation via hyperconjugation and a weak inductive effect. libretexts.org Conversely, the sulfonic acid group strongly withdraws electron density from the ring, deactivating it. msu.eduyoutube.com

The positions on the ring relative to the sulfonic acid group (at C1) are:

C2: Ortho to -SO₃H, Meta to -OH, Ortho to -CH₃

C3: Meta to -SO₃H, Ortho to -OH

C4: Para to -SO₃H

C5: Meta to -SO₃H, Ortho to -CH₃

C6: Ortho to -SO₃H, Para to -OH

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Primary Positions Targeted |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | C2, C6 |

| -CH₃ (Methyl) | Activating | Ortho, Para | C2, C5 |

| -SO₃H (Sulfonic Acid) | Strongly Deactivating | Meta | C3, C5 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common for this molecule. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.org While the sulfonic acid group is electron-withdrawing, the ring is also substituted with electron-donating hydroxyl and methyl groups, making it less susceptible to attack by nucleophiles.

However, the sulfonic acid group itself can act as a leaving group under specific, harsh conditions. In a reaction known as alkaline fusion, heating an aryl sulfonic acid with a strong base like sodium hydroxide (B78521) can displace the sulfonate group to form a phenol (B47542). This type of reaction proceeds via a nucleophilic substitution mechanism. wikipedia.org Furthermore, recent studies have shown that sufficiently electron-deficient benzenesulfonic acids can undergo ipso-substitution where the sulfonic acid group is displaced by nucleophiles like active methylene (B1212753) compounds, though this typically requires additional strong electron-withdrawing groups on the ring. acs.org

Oxidation Reactions and Oxidative Pathways

The phenolic moiety of this compound makes it susceptible to oxidation. The reaction pathways can be complex, often involving the formation of phenoxyl radicals as intermediates, which can lead to quinone-type structures or polymeric materials. The oxidation of similar phenolic compounds like phenol and cresol (B1669610) often results in hydroxylated derivatives (such as catechols and hydroquinones) and can proceed to ring-opening to form low-molecular-weight carboxylic acids under stronger oxidizing conditions. researchgate.net Further oxidation of sulfonic acids can lead to the cleavage of the carbon-sulfur bond, ultimately forming sulfate (B86663). researchgate.net

Oxidation is frequently initiated by radical species, such as the hydroxyl radical (•OH), which is a powerful and non-selective oxidant. mdpi.com The mechanism for the oxidation of phenols often involves an initial hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the radical oxidant. nih.govcmu.edu This step generates a resonance-stabilized phenoxyl radical. nih.govacs.org

For this compound, the process can be depicted as:

Hydrogen Abstraction: A radical (X•) abstracts the hydrogen atom from the -OH group, forming a phenoxyl radical and HX.

Radical Coupling/Further Oxidation: This highly reactive phenoxyl radical can then undergo several transformations. It can couple with another radical (radical-radical reaction) or react directly with another phenol molecule (radical-phenol mechanism). nih.gov These pathways can lead to the formation of biphenolic structures or, with further oxidation, benzoquinones. Electron-donating groups on the ring, like -OH and -CH₃, generally increase the reactivity towards electrophilic radicals. mdpi.com

Recent research has demonstrated that chemical reactions can be significantly accelerated at the air-water interface of microdroplets. nih.govannualreviews.org This phenomenon, sometimes termed "water surface catalysis," results in reaction rates that can be orders of magnitude faster than in the bulk phase. copernicus.org The acceleration is attributed to factors such as the high surface-to-volume ratio, partial solvation of reactants at the interface which can lower activation energies, and high concentrations of reactants due to solvent evaporation. nih.govyoutube.com

The oxidation of phenolic compounds is among the reactions shown to be accelerated in these environments. copernicus.org In microdroplets, phenolic compounds tend to accumulate at the air-water interface. copernicus.org This localization facilitates rapid interaction with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (HO•). copernicus.org The unique environment at the interface can alter reaction pathways and enhance the rate of formation of phenoxyl radicals and subsequent oxidation products. youtube.comjimdo.com This accelerated oxidation has significant implications for atmospheric chemistry, where aerosols and water microdroplets provide vast interfacial surfaces for such reactions to occur. copernicus.org

Reduction Reactions and Their Products

The reduction of aromatic sulfonic acids is generally challenging. oup.com The sulfonate anion is a poor leaving group, and the sulfur atom is resistant to nucleophilic attack due to the repulsion from the negatively charged oxygen atoms. oup.com

The most significant reaction in this category is desulfonation , which is the reverse of sulfonation. wikipedia.org This reaction effectively removes the sulfonic acid group and replaces it with a hydrogen atom, reducing the compound back to the parent arene (in this case, 3-methylphenol or cresol). Desulfonation is typically achieved by heating the aromatic sulfonic acid in dilute aqueous acid (e.g., sulfuric acid) with steam. libretexts.orgyoutube.com The reaction is an electrophilic aromatic substitution where a proton acts as the electrophile. youtube.comresearchgate.net The reversibility of the sulfonation reaction is a unique feature among electrophilic aromatic substitutions and can be exploited in synthesis to use the sulfo group as a temporary blocking or directing group. wikipedia.orglibretexts.org

Catalytic methods for desulfonation have also been developed. For instance, electron-rich palladium complexes have been shown to catalyze the extrusion of SO₃ from 4-hydroxybenzenesulfonic acid. rsc.org Other, more direct reductions of the sulfonic acid group to thiols have been reported but often require specialized reagents, such as a rhodium carbonyl catalyst under carbon monoxide pressure or a trifluoroacetic anhydride-iodide mixture. google.com

Derivatization Reactions for Functional Group Modification

This compound possesses two primary functional groups that can be modified: the hydroxyl group and the sulfonic acid group.

Reactions of the Hydroxyl Group:

Etherification (Williamson Ether Synthesis): The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide ion, which can then react with an alkyl halide to form an ether.

Esterification: The hydroxyl group can react with acyl chlorides or acid anhydrides to form corresponding esters.

Reactions of the Sulfonic Acid Group: The sulfonic acid group can be converted into several important derivatives, which typically involves first converting it into a more reactive sulfonyl halide. wikipedia.org

Sulfonyl Chloride Formation: Aromatic sulfonic acids can be converted to sulfonyl chlorides (R-SO₂Cl) by reacting them with chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃). thieme-connect.comresearchgate.net Milder and more modern reagents such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have also been developed for this transformation. thieme-connect.comorganic-chemistry.org

Sulfonamide Synthesis: The resulting sulfonyl chloride is a key intermediate that readily reacts with ammonia (B1221849) or primary/secondary amines to form sulfonamides (R-SO₂NR'R'').

Sulfonate Ester Synthesis: Sulfonyl chlorides also react with alcohols in the presence of a base to yield sulfonate esters (R-SO₂OR'). wikipedia.org It is also possible to form sulfonic anhydrides via dehydration, which can then be used to synthesize sulfonamides and sulfonates. acs.org

Table 2: Key Derivatization Reactions

| Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Hydroxyl (-OH) | Etherification | 1. Base (e.g., NaOH) 2. Alkyl Halide (R'-X) | Ether (-OR') |

| Hydroxyl (-OH) | Esterification | Acyl Chloride (R'COCl) or Anhydride | Ester (-OCOR') |

| Sulfonic Acid (-SO₃H) | Sulfonyl Chloride Formation | SOCl₂, PCl₅, TAPC | Sulfonyl Chloride (-SO₂Cl) |

| Sulfonyl Chloride (-SO₂Cl) | Sulfonamide Formation | Ammonia or Amines (R'R''NH) | Sulfonamide (-SO₂NR'R'') |

| Sulfonyl Chloride (-SO₂Cl) | Sulfonate Ester Formation | Alcohol (R'OH), Base | Sulfonate Ester (-SO₂OR') |

Complexation Chemistry and Metal Ion Interactions

The structure of this compound contains potential donor atoms—specifically the oxygen atoms of the hydroxyl and sulfonate groups—that can coordinate with metal ions to form metal complexes. The hydroxyl group, upon deprotonation, becomes a strong binding site. The sulfonate group can also participate in coordination, making the molecule a potential bidentate ligand.

The formation of such complexes depends on factors like the nature of the metal ion, the pH of the solution (which affects the protonation state of the ligand), and the presence of other competing ligands. The hydroxyl and sulfonate groups can act as a chelating pair, binding to a metal center to form a stable ring structure. This chelation can enhance the stability of the resulting metal complex. The specific geometry and coordination number of the final complex would be dictated by the electronic and steric properties of the central metal ion.

Environmental Transformation and Degradation Studies of Sulfonated Aromatic Compounds

Biodegradation Pathways and Microbial Metabolism of 4-Hydroxy-3-methylbenzenesulfonic acid

The biodegradation of sulfonated aromatic compounds, such as this compound, is a critical area of environmental research. The presence of the sulfonic acid group often increases the water solubility of these compounds but can also render them more resistant to microbial degradation compared to their non-sulfonated counterparts. researchgate.net Microorganisms, however, have evolved diverse metabolic strategies to utilize these compounds as sources of carbon, sulfur, and energy.

Fungi, particularly white-rot fungi, are recognized for their robust enzymatic systems capable of degrading a wide array of recalcitrant organic pollutants. In the context of sulfonated aromatic compounds, their metabolic activity is often linked to the degradation of complex industrial products like azo dyes.

Research has identified this compound as a major biodegradation product resulting from the fungal degradation of specific sulfonated azo dyes. epa.gov For instance, the white-rot fungus Pleurotus ostreatus has been shown to break down dyes like Acid Orange 8 and Food Yellow 3, leading to the formation of this compound within a few days of incubation. epa.gov This indicates that fungal metabolic pathways can cleave the azo bond of the parent dye molecule, releasing the sulfonated aromatic amine, which is then further transformed into the corresponding phenol (B47542).

The general mechanism for fungal metabolism of aromatic compounds involves initial oxidation reactions. nih.gov While specific enzymatic pathways for this compound are not extensively detailed in the literature, fungi are known to employ monooxygenases and dioxygenases to hydroxylate the aromatic ring, a key step in destabilizing the structure for subsequent ring cleavage. nih.govresearchgate.net Furthermore, fungi have pathways to assimilate sulfur from organosulfur compounds, which would involve the eventual cleavage of the carbon-sulfur bond to release the sulfonate group as sulfite (B76179), which can then be oxidized to sulfate (B86663). nih.gov

Table 1: Fungal Degradation of Azo Dyes Leading to this compound

| Fungal Species | Parent Compound (Azo Dye) | Identified Degradation Product | Reference |

|---|---|---|---|

| Pleurotus ostreatus | Acid Orange 8 | This compound | epa.gov |

| Pleurotus ostreatus | Food Yellow 3 (C.I. 15985) | This compound | epa.gov |

Bacteria employ a range of strategies to metabolize sulfonated aromatic compounds. The initial steps often involve desulfonation, where the sulfonic acid group is removed, or oxidation of other substituents on the aromatic ring. d-nb.inforesearchgate.net

For aromatic sulfonates, a common bacterial strategy is to initiate attack via dioxygenase enzymes. researchgate.net These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate, a catechol. This hydroxylation step is crucial as it prepares the ring for cleavage. In the case of 4-toluenesulfonate, a structurally similar compound, bacteria utilize an NAD(P)H-dependent dioxygenation to yield 4-methylcatechol (B155104) and sulfite. researchgate.net A similar pathway can be inferred for this compound, where a dioxygenase would likely attack the aromatic ring, leading to desulfonation and the formation of a substituted catechol.

Alternatively, bacteria can metabolize related compounds like p-cresol (B1678582) (4-methylphenol) by first oxidizing the methyl group. nih.gov Sulfate-reducing bacteria such as Desulfotomaculum sp. have been shown to degrade p-cresol by oxidizing the methyl group sequentially to a benzyl (B1604629) alcohol, an aldehyde, and then a carboxylic acid (p-hydroxybenzoate). nih.gov This p-hydroxybenzoate is then further metabolized. While this compound has the additional sulfonate group, the oxidation of its methyl group represents another plausible initial step in bacterial degradation pathways.

Once a catechol intermediate is formed, the aromatic ring is cleaved by other dioxygenase enzymes, either through ortho- or meta-cleavage pathways, breaking down the aromatic structure into aliphatic acids that can enter central metabolic cycles like the TCA cycle. oup.comunesp.br

Table 2: Key Bacterial Enzymes and Intermediates in the Degradation of Related Sulfonated Aromatics

| Enzyme/Process | Substrate Example | Key Intermediate/Product | Bacterial Genus Example | Reference |

|---|---|---|---|---|

| Dioxygenation (desulfonation) | 4-Toluenesulfonate | 4-Methylcatechol, Sulfite | Alcaligenes | researchgate.net |

| Methyl group oxidation | p-Cresol | p-Hydroxybenzoate | Desulfotomaculum | nih.gov |

| Ortho ring-cleavage | Catechol 4-sulfonate | 3-Sulfomuconate | Mixed bacterial culture | oup.comnih.gov |

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation processes, driven by physical or chemical factors rather than biological activity, are significant in determining the ultimate fate of chemicals in the environment. For this compound, photolysis and hydrolysis are the primary abiotic mechanisms to consider.

Photolytic degradation, or photodegradation, involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb light, which can lead to the excitation of their electrons and subsequent chemical reactions, including oxidation or bond cleavage.

While direct studies on the photolysis of this compound are limited, research on related sulfonated aromatic compounds, such as naphthalene (B1677914) sulfonates, provides insight. unito.it The photodegradation of these compounds in aqueous environments can be enhanced by the presence of photosensitizers, which are substances that absorb light and transfer the energy to the target compound or to oxygen, generating reactive oxygen species (ROS) like singlet oxygen or hydroxyl radicals. unito.it Natural organic matter present in water can act as a photosensitizer. The process generally leads to the oxidation and potential cleavage of the aromatic ring or transformation of the substituent groups.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The carbon-sulfur (C–S) bond in aromatic sulfonic acids is known to be very stable. chemcess.comvedantu.com

Studies on benzenesulfonic acid show that hydrolysis to break the C–S bond (desulfonation) is a reversible reaction that typically requires aggressive conditions, such as heating with superheated steam or in aqueous acid at high temperatures (e.g., 175-200°C). chemcess.comvedantu.comdoubtnut.com Under typical environmental conditions of ambient temperature and neutral pH, the C–S bond is hydrolytically stable. Research on the stability of various sulfonated benzene (B151609) and naphthalene derivatives in aqueous solutions confirms their stability, particularly at acidic pH. nih.gov Therefore, this compound is expected to be highly resistant to hydrolysis under normal aquatic environmental conditions, and this pathway is unlikely to be a significant transformation process.

Environmental Occurrence and Persistence in Research Contexts

This compound is not a high-profile, ubiquitous environmental contaminant, but it occurs in specific contexts, primarily as a transformation product of industrial chemicals. epa.gov Its persistence is influenced by its chemical stability and resistance to biodegradation.

The compound has been identified as a metabolite from the fungal breakdown of certain sulfonated azo dyes used in the textile and food industries. epa.gov This indicates that its presence in the environment is likely linked to effluents from wastewater treatment plants that receive industrial discharges containing these dyes. Its high water solubility facilitates its transport in aquatic systems.

Aromatic sulfonic acids as a class are considered to be generally recalcitrant to microbial degradation. researchgate.netoup.com The presence of the highly polar and stable sulfonate group can inhibit microbial uptake and enzymatic attack, contributing to their persistence. researchgate.net While some specialized microorganisms can degrade these compounds, the process may be slow, allowing the compounds to persist in environments with low or unacclimated microbial activity. The stability of the C-S bond to hydrolysis and the likely requirement for specific enzymatic systems for photolytic or biological degradation suggest that this compound could exhibit persistence in certain aquatic and soil environments. d-nb.infonih.gov

Fate of Sulfonate Groups in Environmental Systems

The presence of the sulfonic acid group is a defining feature of this compound, significantly influencing its water solubility and its interaction with environmental matrices. The ultimate fate of this compound is intrinsically linked to the biological processes that can break down the aromatic ring and, crucially, cleave the carbon-sulfur (C-S) bond of the sulfonate group.

Microbial desulfonation is the primary mechanism by which the sulfonate group is removed from aromatic rings. This process is often the initial and rate-limiting step in the complete mineralization of sulfonated aromatic compounds. Bacteria capable of this transformation have been isolated from various environments, including soil and wastewater treatment systems.

Aerobic Degradation and the Role of Dioxygenases:

Under aerobic conditions, the microbial degradation of benzenesulfonates is typically initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate. This hydroxylation destabilizes the C-S bond, facilitating the subsequent cleavage and release of the sulfonate group as sulfite (SO₃²⁻). The sulfite is then typically oxidized to sulfate (SO₄²⁻), which can be utilized by various organisms as a sulfur source.

For instance, the degradation of benzene 1,3-disulfonate by a mixed bacterial culture has been shown to proceed via a dioxygenolytic desulfonation to produce catechol 4-sulfonate. This indicates that a similar initial attack on the aromatic ring of this compound is a plausible pathway. The position of the hydroxyl and methyl groups on the ring will influence the site of the initial dioxygenase attack and the subsequent metabolic pathway.

Anaerobic Degradation Pathways:

In the absence of oxygen, the degradation of aromatic compounds, including those with sulfonate groups, proceeds through different biochemical strategies. While less commonly studied for sulfonated aromatics, anaerobic degradation of related compounds like cresol (B1669610) isomers (methylphenols) has been observed, particularly under sulfate-reducing conditions. In these pathways, the methyl group can be oxidized. For this compound, an initial transformation of the methyl group or reductive cleavage of the sulfonate group could be potential anaerobic degradation steps, although specific evidence for this compound is lacking.

Influence of Substituents:

The hydroxyl (-OH) and methyl (-CH₃) groups on the benzene ring of this compound play a significant role in its biodegradability. The hydroxyl group, being an electron-donating group, can activate the aromatic ring, potentially making it more susceptible to electrophilic attack by microbial enzymes. Conversely, the position of these substituents relative to the sulfonate group will dictate the regioselectivity of enzymatic reactions.

Research on the biodegradation of various substituted benzenes by strains like Pseudomonas sp. has shown that the nature and position of substituents are critical in determining the degradative pathway. The presence of multiple substituents, as in the case of this compound, can lead to more complex metabolic routes.

The following table summarizes the key microbial processes involved in the transformation of the sulfonate group in aromatic compounds, which are relevant to the environmental fate of this compound.

| Process | Description | Key Enzymes | Initial Product of Desulfonation | Environmental Conditions |

| Aerobic Dioxygenolytic Desulfonation | Incorporation of molecular oxygen into the aromatic ring, leading to hydroxylation and destabilization of the C-S bond. | Aromatic Sulfonate Dioxygenases | Catechol or substituted catechols | Aerobic |

| Sulfite Oxidation | The released sulfite is oxidized to sulfate. | Sulfite Oxidase | Sulfate (SO₄²⁻) | Aerobic |

| Anaerobic Methyl Group Oxidation | Oxidation of the methyl group as an initial step in the degradation of the aromatic ring. | Not fully characterized for sulfonated cresols | Hydroxylated intermediates | Anaerobic (e.g., sulfate-reducing) |

Detailed research findings on the specific microorganisms and enzymatic pathways responsible for the degradation of this compound are necessary to fully elucidate its environmental fate. However, the established principles of microbial desulfonation of aromatic compounds provide a strong foundation for predicting its transformation in various environmental systems. The interplay between the compound's chemical structure and the metabolic capabilities of microbial communities will ultimately determine its persistence and impact on the environment.

Advanced Analytical Methodologies for Research on 4 Hydroxy 3 Methylbenzenesulfonic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental analytical tool for separating and analyzing the components of a mixture. For a polar, ionizable compound like 4-Hydroxy-3-methylbenzenesulfonic acid, various chromatographic methods are adapted to achieve effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of this compound. Given the ionic nature of the sulfonic acid group, reversed-phase HPLC is often employed with specific mobile phase modifications to ensure good peak shape and retention. biotage.com

Methodologies frequently involve the use of C18 columns. longdom.org To analyze related sulfonated aromatic compounds, mobile phases often consist of an organic solvent like acetonitrile (B52724) or methanol, water, and an acid modifier such as phosphoric acid or formic acid. sielc.comsielc.com For mass spectrometry (MS) compatibility, volatile modifiers like formic acid are preferred. sielc.comsielc.com Ion-pair chromatography, which introduces a counter-ion to the mobile phase, is another strategy to enhance the retention and separation of highly polar sulfonated compounds. researchgate.net

Key HPLC Parameters for Analysis:

Column: Typically a reversed-phase column, such as a C18, is used. longdom.org

Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent (e.g., acetonitrile) with an acid modifier is common. sielc.comsielc.com

Detection: UV detection is standard, with the detection wavelength selected based on the chromophore of the molecule. For instance, a related compound, 4-hydroxybenzoic acid, is detected at 230 nm. longdom.org

The quantitative analysis is typically performed by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. The precision of the method is evaluated by calculating the relative standard deviation (RSD) from multiple injections. longdom.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 | Provides a nonpolar surface for interaction with the analyte. |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Elutes the compound from the column; acid suppresses ionization for better peak shape. |

| Detection | UV Spectrophotometry (e.g., 230 nm) | Quantifies the analyte based on its light absorbance. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Isolation

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique ideal for monitoring the progress of chemical reactions involving this compound and for the preliminary isolation of products. fishersci.comumich.edu It allows for the simultaneous analysis of multiple samples, making it efficient for screening different reaction conditions. fishersci.com

In practice, a small spot of the reaction mixture is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel. umich.edu The plate is then developed in a chamber with a suitable solvent system (mobile phase). umich.edu The separation is based on the differential partitioning of the components between the stationary and mobile phases. For polar compounds like aromatic sulfonic acids, a polar solvent system is required. merckmillipore.com

After development, the separated spots are visualized, often using a UV lamp, as aromatic compounds typically absorb UV light. umich.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify components. umich.edu A change in the spot pattern over time indicates the consumption of reactants and the formation of products. researchgate.net For isolation purposes, preparative TLC can be used to separate larger quantities of the compound. phcogj.com

| Parameter | Typical Material/Technique | Function in Analysis |

|---|---|---|

| Stationary Phase | Silica Gel 60 on glass or aluminum plates | Polar adsorbent that interacts with the analyte. |

| Mobile Phase | Mixture of polar organic solvents (e.g., ethyl acetate (B1210297), formic acid, water) | Carries the analyte up the plate, separation occurs based on polarity. |

| Visualization | UV light (254 nm) or chemical staining reagents | To detect the position of the separated compounds. |

| Application | Monitoring reaction progress, purity checks, preliminary isolation | Provides a quick assessment of the reaction mixture's composition. |

Ion Exclusion Chromatography for Sulfonated Metabolites

Ion Exclusion Chromatography (IEC) is a specialized form of ion chromatography particularly suited for separating ionic compounds from non-ionic or weakly ionized compounds. This technique is highly effective for the analysis of sulfonated metabolites of aromatic compounds. nih.govoup.com The separation mechanism relies on Donnan exclusion, where the fixed, negatively charged functional groups (e.g., sulfonate groups) of the stationary phase repel the anionic analytes. mdpi.comresearchgate.net

This repulsion causes ionic analytes like sulfonated metabolites to be excluded from the pores of the stationary phase resin, leading them to elute earlier than neutral molecules which can permeate the pores. oup.com The determination of aromatic acids, including sulfonates, can be challenging due to potential peak tailing and long retention times for hydrophobic solutes. nih.gov To improve separation, various approaches are used, such as modifying the mobile phase with an organic solvent or using a hydrophilic cation exchange resin. oup.com IEC is advantageous for analyzing samples with high ionic strength matrices because interfering ions often elute in the void volume. oup.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for the detailed structural elucidation and sensitive detection of analytes.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Degradation Product Identification

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique for separating and identifying charged species, making it ideal for the analysis of degradation products of this compound. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. nih.gov This technique offers high separation efficiency and requires only small sample volumes.

When coupled with mass spectrometry, CE-MS provides molecular weight and structural information about the separated components, enabling the confident identification of unknown degradation products. ncats.io This is particularly useful in studying the biodegradation of sulfonated aromatic compounds. For the analysis of aromatic sulfonates, CE/MS methods have been developed using volatile buffers like ammonium (B1175870) acetate to be compatible with the MS interface. researchgate.net Negative ion electrospray ionization (NIESI) is often used for the detection of these anionic compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, this compound is a non-volatile salt. Therefore, derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. gcms.cz

The hydroxyl and sulfonic acid groups are reactive sites for derivatization. Esterification of the sulfonic acid group, for example by converting it to a methyl ester, is a common approach. nih.gov Silylation, which replaces the active hydrogens on the hydroxyl and sulfonic acid groups with a trimethylsilyl (B98337) (TMS) group, is another effective method to increase volatility. gcms.cz

Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted derivative, producing a unique mass spectrum that acts as a "fingerprint" for identification. This technique is valuable for identifying and quantifying trace levels of the compound or its degradation products after appropriate derivatization. researchgate.net

| Step | Procedure | Purpose |

|---|---|---|

| Derivatization | Alkylation (e.g., methylation) or Silylation | To increase the volatility and thermal stability of the analyte for GC analysis. |

| Separation | Gas Chromatography | Separates the volatile derivative from other sample components. |

| Detection & Identification | Mass Spectrometry | Provides a mass spectrum for structural elucidation and quantification. |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectroscopy, are fundamental in the quantitative analysis of aromatic compounds like this compound. These techniques are based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert Law. This makes spectrophotometry a valuable tool for determining the concentration of this compound in various samples.

The UV-Vis spectrum of an organic molecule is influenced by its electronic structure. For this compound, the presence of the benzene (B151609) ring, hydroxyl (-OH), and sulfonic acid (-SO₃H) groups dictates its absorption characteristics. The aromatic ring is the primary chromophore, responsible for strong absorption in the ultraviolet region. The substituents on the ring can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε).

While specific spectrophotometric studies dedicated solely to the quantification of this compound are not extensively detailed in readily available literature, the analysis of structurally similar compounds provides significant insights. For instance, cresol (B1669610) isomers, which are methylphenols, exhibit UV absorption maxima in the range of 280-300 nm. Given that this compound is a derivative of o-cresol (B1677501), its λmax is expected to be in a similar region. Research on o-cresol has identified absorption peaks around 283 nm. nih.gov Another study on cresol isomers in a sodium hydroxide-methanol solution reported the following absorption maxima:

| Cresol Isomer | Maximum Absorption Peak (λmax) |

|---|---|

| o-cresol | 289 nm |

| m-cresol | 292 nm |

| p-cresol (B1678582) | 294 nm |

Data sourced from a study on the simultaneous spectrophotometric determination of cresol isomers. who.int

For a quantitative analysis of this compound, a standard calibration curve would be prepared. This involves measuring the absorbance of several solutions of known concentrations at the determined λmax. Plotting absorbance versus concentration should yield a linear relationship, from which the concentration of an unknown sample can be determined by measuring its absorbance. The choice of solvent is crucial, as it can influence the spectral characteristics of the compound.

Furthermore, derivatization of this compound to form colored compounds can be employed for analysis in the visible region, which can sometimes offer enhanced sensitivity and selectivity. For example, studies on new Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid have utilized UV-Vis spectroscopy to characterize the resulting compounds, demonstrating the utility of this technique in analyzing benzenesulfonic acid derivatives. researchgate.net